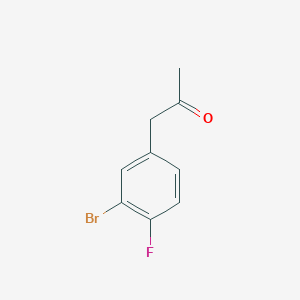

1-(3-Bromo-4-fluorophenyl)propan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromo-4-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYDAURSLDSQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 1 3 Bromo 4 Fluorophenyl Propan 2 One

Retrosynthetic Analysis of the 1-(3-Bromo-4-fluorophenyl)propan-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the primary disconnection points are the carbon-carbon bond between the aromatic ring and the propanone side chain, and the carbon-carbonyl bond of the ketone.

A primary retrosynthetic disconnection (C-C bond) would lead to a synthon representing a 3-bromo-4-fluorophenyl group and an acetone (B3395972) enolate equivalent. This suggests a synthetic strategy involving the reaction of a 3-bromo-4-fluorophenyl derivative with an acetone synthon.

Another key disconnection involves the functional group interconversion (FGI) of the ketone. This could lead back to a secondary alcohol, which could be formed from an organometallic reaction with a suitable aldehyde.

Classical and Modern Synthetic Approaches to Substituted Phenylpropanones

The synthesis of substituted phenylpropanones can be achieved through a variety of classical and modern synthetic methods. These approaches can be broadly categorized based on the key bond-forming or functional group transformation steps.

One of the most common strategies for the synthesis of ketones involves the oxidation of secondary alcohols. In the context of this compound, this would involve the synthesis of the corresponding alcohol, 1-(3-bromo-4-fluorophenyl)propan-2-ol, followed by oxidation.

| Reaction | Reagents and Conditions | Advantages | Disadvantages |

| Oxidation of secondary alcohol | PCC, PDC, Swern oxidation, Dess-Martin periodinane | Mild conditions, high yields | Use of stoichiometric, often toxic, chromium reagents |

| Friedel-Crafts acylation | Propanoyl chloride or propanoic anhydride, Lewis acid (e.g., AlCl₃) | Direct formation of the C-C bond and carbonyl group | Potential for side reactions, harsh conditions, regioselectivity issues |

If the propanone side chain is introduced early in the synthesis, functionalization of the aromatic ring can be a key step. For instance, starting with 4-fluorophenylpropan-2-one, a bromination step would be required.

| Reaction | Reagents and Conditions | Advantages | Disadvantages |

| Electrophilic aromatic bromination | Br₂, FeBr₃ or NBS, acid catalyst | Well-established reaction | Regioselectivity can be an issue, potential for over-bromination |

A plausible route could start from 4-fluoronitrobenzene, which can be brominated to 3-bromo-4-fluoronitrobenzene. researchgate.net Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction, could introduce the propanone side chain.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, can be powerful tools for forming the C-C bond between the aromatic ring and the side chain. For example, a coupling reaction between a 3-bromo-4-fluorophenylboronic acid derivative and a suitable three-carbon coupling partner could be envisioned.

Catalytic hydrogenation is another important method, particularly for the reduction of functional groups under mild conditions. wikipedia.org For instance, if a synthetic route proceeds through an unsaturated precursor, catalytic hydrogenation can be used to selectively reduce a double or triple bond to form the propanone side chain. The use of heterogeneous catalysts, such as palladium on carbon, allows for easy separation and recycling of the catalyst. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.compfizer.com In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. researchgate.net Catalytic reactions are often more efficient and can be run under milder conditions. cetjournal.it

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For example, a greener approach to the bromination of the aromatic ring could involve using a solid-supported brominating agent to simplify purification and minimize waste. Similarly, employing a catalytic oxidation method for the conversion of a secondary alcohol to the ketone would be preferable to using stoichiometric chromium reagents.

Optimization of Reaction Conditions and Yield for Phenylpropanone Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. nih.gov Key parameters that can be optimized include:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. | Systematically vary the temperature to find the optimal balance between reaction speed and side product formation. |

| Solvent | Can influence solubility, reactivity, and reaction pathway. | Screen a range of solvents to find one that provides the best yield and is environmentally benign. scielo.brchemrxiv.org |

| Catalyst | The choice and loading of the catalyst can dramatically affect reaction efficiency. | Screen different catalysts and optimize the catalyst loading to achieve high conversion with minimal catalyst use. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can lead to decomposition or side reactions. | Monitor the reaction progress over time to determine the optimal reaction duration. |

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions. nih.gov For instance, in a Friedel-Crafts acylation, one could optimize the Lewis acid, solvent, temperature, and reaction time to maximize the yield of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromo 4 Fluorophenyl Propan 2 One

Electrophilic and Nucleophilic Reactions at the Carbonyl Center

The carbonyl group in 1-(3-bromo-4-fluorophenyl)propan-2-one is a key site for a variety of chemical transformations. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates its reactivity towards both nucleophiles and electrophiles.

Reduction Reactions of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(3-bromo-4-fluorophenyl)propan-2-ol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk This initial attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated, typically by the addition of a protic solvent like water or alcohol, to yield the final secondary alcohol product. masterorganicchemistry.com The choice of reducing agent can be significant; NaBH₄ is a milder reagent and is often preferred for its selectivity, as it will typically not reduce other functional groups such as esters or amides that might be present in more complex molecules. masterorganicchemistry.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 1-(3-Bromo-4-fluorophenyl)propan-2-ol | Nucleophilic Addition (Reduction) |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Bromo-4-fluorophenyl)propan-2-ol | Nucleophilic Addition (Reduction) |

Condensation Reactions and Enone Formation

As a ketone with α-hydrogens, this compound can participate in base- or acid-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, where the ketone reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.org

In a base-catalyzed Claisen-Schmidt condensation, a base abstracts an α-hydrogen from the propanone moiety to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product, a β-hydroxy ketone, can then readily undergo dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone, also known as an enone. The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.

| Reactant 1 | Reactant 2 | Product Type | Key Intermediate |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | α,β-Unsaturated Ketone (Enone) | Enolate |

Reactions Involving Halogen Substituents on the Phenyl Ring

The presence of both bromine and fluorine atoms on the phenyl ring of this compound allows for a range of selective functionalization reactions.

Nucleophilic Aromatic Substitution on Fluorine

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov In this reaction, a nucleophile replaces the fluoride (B91410) on the aromatic ring. The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (fluoride). masterorganicchemistry.com

The rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom strongly withdraws electron density from the aromatic ring via the inductive effect, which activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex. stackexchange.comwyzant.com This electronic effect is why fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions, often reacting faster than other halogens. masterorganicchemistry.comwyzant.com The presence of the electron-withdrawing ketone group further enhances the reactivity of the ring towards nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgunistra.fr This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl, making the bromo-substituted compound a suitable substrate for this transformation. unistra.fr This reaction allows for the introduction of a wide variety of substituents, such as alkyl, alkenyl, and aryl groups, at the position of the bromine atom. ugr.esmdpi.com

| Starting Material | Coupling Partner (R-B(OH)₂) | Potential Product |

|---|---|---|

| This compound | Phenylboronic acid | 1-(4-Fluoro-3-phenylphenyl)propan-2-one |

| This compound | Vinylboronic acid | 1-(4-Fluoro-3-vinylphenyl)propan-2-one |

| This compound | Methylboronic acid | 1-(4-Fluoro-3-methylphenyl)propan-2-one |

Alpha-Carbon Reactivity and Alkylation Strategies

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are reactive due to the acidity of the α-hydrogens. masterorganicchemistry.com Abstraction of an α-hydrogen by a base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, including alkyl halides, in α-alkylation reactions. bham.ac.uk

For an unsymmetrical ketone like this compound, which has two different α-carbons (the methyl group and the methylene (B1212753) group), the formation of two different enolates is possible. The regioselectivity of enolate formation can often be controlled by the reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate (from deprotonation of the less substituted α-carbon, the methyl group). In contrast, thermodynamic conditions, which involve a weaker base and higher temperatures, favor the formation of the more substituted and more stable thermodynamic enolate (from deprotonation of the methylene group). bham.ac.uk

Once formed, the enolate can undergo SN2 reaction with an alkyl halide to form a new carbon-carbon bond at the α-position. However, a competing reaction is O-alkylation, where the oxygen atom of the enolate acts as the nucleophile. The outcome of C- versus O-alkylation is influenced by factors such as the solvent, counterion, and the nature of the alkylating agent.

| Condition | Base | Temperature | Major Enolate Product |

|---|---|---|---|

| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Less substituted enolate |

| Thermodynamic Control | Weaker base (e.g., NaOEt) | Higher (e.g., room temperature) | More substituted enolate |

Reaction Mechanisms and Kinetics in Propanone Transformations

The reactivity of this compound is dictated by the interplay of the carbonyl group and the substituted aromatic ring. The presence of a bromine atom and a fluorine atom on the phenyl ring significantly influences the electron density distribution within the molecule, thereby affecting the rates and mechanisms of its transformations. Key reactions of propanones involve the α-carbon and the carbonyl carbon, primarily proceeding through enol or enolate intermediates.

The primary transformations of this compound, like other ketones, include α-halogenation, condensation reactions, and nucleophilic additions to the carbonyl group. The mechanisms of these reactions are influenced by the electronic effects of the bromo and fluoro substituents. Both halogens are electron-withdrawing through induction, which enhances the acidity of the α-hydrogens and increases the electrophilicity of the carbonyl carbon.

A crucial aspect of propanone reactivity is the keto-enol tautomerism. The equilibrium between the keto and enol forms is sensitive to the solvent environment. In polar solvents, the enol form can be stabilized, which is significant as the enol is a key nucleophilic intermediate in many reactions. nih.gov For instance, in acid-catalyzed halogenation, the rate-determining step is the formation of the enol. libretexts.org

α-Halogenation:

The α-position of this compound is readily halogenated under both acidic and basic conditions. wikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. This enol then acts as a nucleophile and attacks a halogen molecule (e.g., Br₂). The reaction is typically limited to mono-halogenation because the introduced halogen withdraws electron density, making the protonation of the carbonyl oxygen (the initial step for further enol formation) less favorable. wikipedia.orgpressbooks.pub The rate of this reaction is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org

Base-Promoted Halogenation: Under basic conditions, a proton is abstracted from the α-carbon to form an enolate ion. The enolate then reacts with the halogen. This process can be difficult to stop at mono-halogenation because the inductive effect of the first halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. wikipedia.orgpressbooks.pub

The electron-withdrawing nature of the 3-bromo and 4-fluoro substituents on the phenyl ring is expected to increase the acidity of the α-hydrogens, thereby accelerating the formation of the enolate intermediate in base-promoted reactions.

Electronic Effects of Substituents:

The reactivity of the carbonyl group is sensitive to the electronic properties of the substituents on the aromatic ring. Aldehydes are generally more reactive than ketones towards nucleophiles due to both steric and electronic factors. brainkart.com In the case of this compound, the two alkyl groups attached to the carbonyl carbon reduce its electrophilicity compared to an aldehyde. However, the strong electron-withdrawing inductive effects of the fluorine and bromine atoms counteract this.

The fluorine atom, in particular, is highly electronegative and can significantly increase the electrophilicity of the carbonyl carbon. brainkart.com This makes the carbonyl carbon more susceptible to nucleophilic attack. This enhanced reactivity due to fluorination has been observed in studies of fluorinated ketones as enzyme inhibitors. nih.gov

The following interactive table summarizes the expected influence of the substituents on the reactivity of this compound in common propanone transformations.

| Reaction Type | Key Intermediate | Influence of 3-Bromo Substituent | Influence of 4-Fluoro Substituent | Expected Kinetic Effect |

| Acid-Catalyzed α-Halogenation | Enol | Electron-withdrawing (Inductive) | Electron-withdrawing (Inductive) | Rate likely increased due to faster enol formation. |

| Base-Promoted α-Halogenation | Enolate | Increases α-hydrogen acidity | Increases α-hydrogen acidity | Rate significantly increased due to stabilized enolate. |

| Nucleophilic Addition to Carbonyl | Tetrahedral Intermediate | Increases carbonyl electrophilicity | Increases carbonyl electrophilicity | Rate increased due to more electrophilic carbonyl carbon. |

Nucleophilic Substitution at the α-Carbon:

Should the α-carbon of this compound be halogenated (e.g., forming an α-bromo derivative), it becomes susceptible to nucleophilic substitution reactions (Sₙ2). The reactivity of α-halo ketones in Sₙ2 reactions is often enhanced compared to analogous alkyl halides. researchgate.net However, steric effects can also play a role; for instance, α-fluoro ketones have been found to be slightly less reactive than their chloro and bromo counterparts in some cases, which may be due to the conformational effects influencing orbital overlap. researchgate.net

Advanced Derivatization and Applications As a Synthetic Intermediate

Synthesis of Novel Heterocyclic Compounds from 1-(3-Bromo-4-fluorophenyl)propan-2-one

Aryl ketones are well-established as versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceutical and biologically active molecules. nih.govresearchgate.net The ketone moiety in this compound serves as the primary reactive handle for cyclization reactions to form various heterocyclic rings.

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives from ketone precursors is a common strategy in medicinal chemistry. researchgate.netnih.gov Although direct synthesis from this compound is not extensively documented in dedicated studies, the established synthetic pathways for aryl ketones can be applied.

A general and effective method involves a multi-step sequence. First, the ketone's alpha-carbon is oxidized to a carboxylic acid, or the methyl group is transformed into a suitable precursor. A more direct route involves converting the ketone into a hydrazide. This hydrazide intermediate is then reacted with carbon disulfide in a basic solution, which upon acidification, yields the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. researchgate.net Alternatively, oxidative cyclization of acylhydrazones, which can be formed from the ketone, is another prominent method for creating 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

For the synthesis of triazoles, the key intermediate is often a hydrazide derivative, which can be cyclized under various conditions. For instance, reacting the corresponding hydrazide with an appropriate one-carbon donor or undergoing cyclocondensation can lead to the formation of the 1,2,4-triazole ring. nih.gov The general synthetic utility of these reactions is summarized in the table below.

| Heterocycle | Common Precursor from Ketone | Typical Reagents for Cyclization |

| 1,3,4-Oxadiazole | Acylhydrazide / Acylhydrazone | 1. Carbon Disulfide (CS₂) 2. Dehydrating agents (e.g., POCl₃, H₂SO₄) |

| 1,2,4-Triazole | Acylhydrazide / Thioacylhydrazide | 1. Formic Acid / Orthoesters 2. Isothiocyanates |

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form stable hydrazones. This reaction is a cornerstone of derivatization in organic chemistry. The formation of a hydrazone introduces a new C=N double bond, which can serve as a scaffold for further synthetic modifications or impart specific biological activities.

A classic example is the reaction with 2,4-dinitrophenylhydrazine, which is a common test for ketones and aldehydes. This reaction produces a highly crystalline, brightly colored 2,4-dinitrophenylhydrazone, which can be used for characterization. researchgate.net More broadly, reacting the ketone with various substituted hydrazines or hydrazides produces a library of hydrazone derivatives. nih.gov These hydrazones are not just simple derivatives; they are important intermediates themselves, for instance, in the Fischer indole (B1671886) synthesis or in the synthesis of pyrazoles. The formation of hydrazide-hydrazone structures has been explored for developing compounds with therapeutic potential, such as urease inhibitors. nih.gov

The general reaction is as follows: this compound + R-NH-NH₂ → this compound-hydrazone + H₂O

This derivatization is significant as the resulting hydrazone moiety can exhibit geometric isomerism and possesses coordinating sites (nitrogen atoms) that can chelate with metal ions.

Role in Multi-Step Organic Synthesis for Complex Molecular Architectures

Multi-step synthesis is fundamental to organic chemistry, allowing for the construction of complex target molecules from simpler, readily available starting materials. libretexts.orgtue.nl this compound is an excellent starting point or intermediate in such synthetic campaigns due to its distinct reactive sites that can be addressed sequentially.

Ketone Functionality : The ketone can be used for carbon-carbon bond formation through reactions like aldol (B89426) condensation, the Wittig reaction, or Grignard additions. It can also be reduced to a secondary alcohol or converted to an amine via reductive amination, introducing new functional groups.

Aryl Bromide Functionality : The bromine atom on the phenyl ring is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. researchgate.net This enables the connection of the bromo-fluorophenyl moiety to other complex fragments.

Aromatic Ring : The phenyl ring itself can undergo electrophilic aromatic substitution, although the positions are directed by the existing substituents. The presence of the fluorine atom can influence the reactivity and regioselectivity of these reactions.

A hypothetical multi-step synthesis could involve, for example, first modifying the ketone group to build a side chain, and then using the aryl bromide for a Suzuki coupling to link the entire structure to another aromatic ring, thereby creating a complex biaryl compound.

Precursors for Advanced Materials Research

The unique substitution pattern of this compound makes it a potential precursor for advanced materials. Halogenated organic compounds are of significant interest in materials science for several reasons:

Fluorine atoms are known to enhance thermal stability, increase solubility in organic solvents, and modify the electronic properties of a molecule by lowering the HOMO and LUMO energy levels.

Bromine atoms , as mentioned, provide a reactive site for polymerization or functionalization via cross-coupling reactions. This allows the molecule to be incorporated into larger polymer backbones or attached to surfaces.

Research on related compounds has shown that the presence of bromo substituents on chalcone (B49325) derivatives can improve their molecular first-order hyperpolarizabilities, which is a key property for non-linear optical (NLO) materials. nih.gov NLO materials are crucial for applications in telecommunications, optical computing, and frequency conversion. The combination of bromine and fluorine in this compound could be leveraged to fine-tune these properties. By derivatizing the ketone into a conjugated system (e.g., a chalcone), it is plausible to create novel NLO-active chromophores.

Potential Applications in Materials Science

| Material Type | Role of this compound | Key Structural Features Utilized |

| Non-Linear Optical (NLO) Materials | Precursor to NLO-active chromophores (e.g., chalcones) | Aryl bromide and ketone for creating conjugated systems |

| Specialty Polymers | Monomer precursor | Aryl bromide for cross-coupling polymerization |

| Liquid Crystals | Core structural unit | Halogenated phenyl ring for modifying mesomorphic properties |

| Organic Electronics | Building block for organic semiconductors | Fluorine substitution for tuning electronic energy levels |

Computational and Theoretical Studies of 1 3 Bromo 4 Fluorophenyl Propan 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating various molecular properties with a favorable balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(3-Bromo-4-fluorophenyl)propan-2-one, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles that define its shape.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of structurally similar molecules. Actual values would require specific calculations for the title compound.

| Parameter | Bond/Atoms Involved | Typical Value |

|---|---|---|

| Bond Lengths | ||

| C-Br | ~1.90 Å | |

| C-F | ~1.35 Å | |

| C=O (carbonyl) | ~1.22 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-C (aliphatic) | ~1.53 Å | |

| Bond Angles | ||

| C-C-Br | ~119° | |

| C-C-F | ~119° | |

| C-C=O | ~121° | |

| C-C-C (side chain) | ~115° |

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of these vibrational modes. researchgate.net It quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal mode of vibration. For instance, in related propiophenones, the strong absorption band observed around 1685 cm⁻¹ is definitively assigned to the C=O stretching vibration. researchgate.net Similarly, C-H stretching vibrations in the aromatic ring typically appear in the 3000–3100 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Representative Vibrational Frequencies and PED Assignments for an Aromatic Ketone Note: This table illustrates typical assignments based on studies of related molecules like 3′-bromopropiophenone. researchgate.net ν: stretching; β: in-plane bending; τ: torsion.

| Frequency (cm⁻¹) | Assignment (PED %) | Description |

|---|---|---|

| ~3080 | ν(C-H) (98%) | Aromatic C-H stretch |

| ~1685 | ν(C=O) (89%) | Carbonyl group stretch |

| ~1590 | ν(C=C) (85%) | Aromatic ring C=C stretch |

| ~1280 | β(C-H) (75%) | Aromatic in-plane C-H bend |

| ~1100 | ν(C-F) (70%) | Carbon-Fluorine stretch |

| ~820 | β(C-H) (65%) | Aromatic out-of-plane C-H bend |

| ~670 | ν(C-Br) (60%) | Carbon-Bromine stretch |

| ~150 | τ(C-C) (55%) | Torsion of the propanone side chain |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. espublisher.com For aromatic ketones, the HOMO is typically a π-orbital distributed over the phenyl ring, while the LUMO is often a π*-orbital with significant density on the carbonyl group and the ring. researchgate.netresearchgate.net

Table 3: Representative FMO Energetics from DFT Calculations Note: Values are illustrative and based on calculations for similar substituted phenyl compounds. espublisher.comresearchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.8 eV | Electron-donating ability |

| E(LUMO) | ~ -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity, kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions. wisc.edu It examines charge transfer and orbital interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. wisc.edu

The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of electron delocalization. wisc.edu Significant interactions often involve lone pairs (LP) on heteroatoms like oxygen, fluorine, and bromine, and the π* antibonding orbitals of the aromatic ring or the carbonyl group. These interactions, known as hyperconjugation, are crucial for understanding molecular stability. researchgate.net For this compound, key interactions would include delocalization from the lone pairs of the fluorine and bromine atoms into the π* orbitals of the phenyl ring.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations Note: This table shows representative interactions and stabilization energies (E(2)) expected for the title compound based on analyses of similar molecules. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π*(C=C) phenyl | ~25.5 | Resonance/Delocalization |

| LP (F) | π*(C=C) phenyl | ~4.2 | Hyperconjugation |

| π (C=C) phenyl | π*(C=O) | ~18.0 | π-conjugation |

| σ (C-H) methyl | σ*(C-C) | ~2.1 | Hyperconjugation |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-deficient, susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would show the most negative potential (red) localized around the electronegative oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atoms of the methyl group and regions near the bromine atom (due to a potential σ-hole) would likely show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study excited-state properties, such as electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied one.

The output provides key information about electronic transitions, including the excitation energy (often expressed in nm), the oscillator strength (f), which indicates the intensity of the transition, and the orbitals involved. espublisher.com For molecules like this compound, the primary electronic transitions in the UV-Vis region are typically π → π* transitions within the aromatic system and n → π* transitions involving the lone pair electrons of the carbonyl oxygen. espublisher.com

Table 5: Representative TD-DFT Calculated Electronic Transitions Note: Data is illustrative for a substituted aromatic ketone in a solvent like ethanol. espublisher.com

| Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~310 | 0.015 | HOMO -> LUMO | n → π* |

| ~265 | 0.450 | HOMO-1 -> LUMO | π → π* |

| ~220 | 0.280 | HOMO -> LUMO+1 | π → π* |

Theoretical Prediction of Spectroscopic Parameters

No published data is available.

Computational Studies on Molecular Interactions

No published data is available.

Non-Linear Optical (NLO) Property Investigations

No published data is available.

Advanced Spectroscopic and Structural Characterization of 1 3 Bromo 4 Fluorophenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of 1-(3-bromo-4-fluorophenyl)propan-2-one, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet, while the methyl (-CH₃) protons of the propan-2-one moiety would also produce a singlet at a higher field (lower ppm value).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework. Key signals would include the carbonyl carbon (C=O) at a characteristic downfield position (typically 190-220 ppm). The aromatic carbons would show multiple signals, with their chemical shifts significantly affected by the electronegative fluorine and bromine atoms, leading to characteristic C-F and C-Br coupling patterns. The methylene and methyl carbons would appear at higher fields. The presence of fluorine would cause splitting of the signals for nearby carbon atoms, providing valuable structural information.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals definitively. COSY spectra would reveal proton-proton coupling networks, helping to connect adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic ring and the alkyl chain, C=C stretching vibrations from the aromatic ring, and bands corresponding to the C-F and C-Br stretches at lower wavenumbers.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also be used to identify the vibrational modes. Aromatic ring vibrations often produce strong and characteristic signals in Raman spectra. The carbonyl group would also be observable, although typically weaker than in the IR spectrum.

Without access to the actual experimental spectra, any further discussion would be speculative. The synthesis and full characterization of this compound in a peer-reviewed publication would be necessary to provide the detailed analysis requested.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For a molecule like this compound, various MS techniques can provide critical information about its elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing highly accurate mass measurements. thermofisher.comchromatographyonline.com This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. youtube.com

For this compound, with the chemical formula C₉H₈BrFO, the theoretical exact mass of the molecular ion [M]⁺• can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M and M+2). libretexts.org This distinctive pattern is a key signature for bromine-containing compounds in mass spectrometry.

HRMS analysis can confirm the elemental formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy, typically within a few parts per million (ppm).

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₈⁷⁹BrFO]⁺• | ⁷⁹Br | 229.9764 |

| [C₉H₈⁸¹BrFO]⁺• | ⁸¹Br | 231.9744 |

Note: This table is generated based on theoretical calculations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, the analyte is typically protonated or adducted with a cation (e.g., Na⁺, K⁺) to form quasi-molecular ions such as [M+H]⁺ or [M+Na]⁺. The low internal energy imparted during the ESI process often results in minimal fragmentation in the ion source, allowing for the clear determination of the molecular weight.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation by colliding the precursor ions with an inert gas. This controlled fragmentation provides valuable structural information. For this compound, the fragmentation pathways are expected to be influenced by the aromatic ring, the ketone functional group, and the halogen substituents.

Predicted major fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. chemguide.co.uk This would result in the formation of a stable acylium ion.

Loss of neutral molecules: The loss of small, stable neutral molecules is a common fragmentation route.

Cleavage involving the aromatic ring: Fragmentation can also be initiated by cleavages within the bromofluoro-substituted phenyl ring or the benzylic bond.

Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

| 230.9842 | 187.9505 | C₂H₃O |

| 230.9842 | 157.9611 | C₃H₅O |

| 187.9505 | 108.9716 | Br |

Note: This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules for similar compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly well-suited for the analysis of a wide range of molecules, including synthetic polymers and small organic molecules. nih.govrsc.org In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

For a relatively small molecule like this compound, MALDI-TOF MS would be expected to produce a strong signal for the molecular ion [M]⁺• or quasi-molecular ions like [M+H]⁺ or [M+Na]⁺, depending on the matrix and sample preparation conditions. This makes it a valuable tool for rapid molecular weight confirmation, especially in high-throughput screening applications or for the analysis of reaction mixtures in synthetic chemistry. researchgate.net While fragmentation is generally limited in MALDI, some in-source decay or post-source decay can occur, providing some structural information.

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD)

To date, a specific single crystal X-ray diffraction study for this compound has not been publicly documented. However, the analysis of structurally similar compounds, such as 1-(4-Bromophenyl)-3-chloropropan-1-one, can provide significant insights into the likely solid-state conformation.

Based on analogous structures, it is anticipated that the phenyl ring in this compound would be essentially planar. The propan-2-one side chain would likely exhibit a degree of torsional flexibility around the C(aryl)-C(alkyl) bond. The precise conformation adopted in the solid state would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.0 - 11.0 |

| b (Å) | ~5.0 - 7.0 |

| c (Å) | ~18.0 - 20.0 |

| β (°) | ~90 - 100 |

| Z | 4 |

Note: This table presents hypothetical data based on the crystallographic information of structurally related compounds and is intended for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions would be expected to play a crucial role in the crystal packing.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen. acs.org

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are arranged in either a face-to-face or offset manner.

Dipole-Dipole Interactions: The polar carbonyl group will lead to dipole-dipole interactions, influencing the alignment of molecules within the crystal.

The interplay of these interactions would dictate the final three-dimensional supramolecular architecture of the crystal. The presence of both a bromine and a fluorine atom provides a rich landscape for studying competitive and cooperative non-covalent interactions in the solid state. rsc.orgresearchgate.net

Stereochemical Assignments from Crystal Structure Data

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to the assignment of stereochemistry. For molecules like this compound and its derivatives, which may possess stereogenic centers or exhibit conformational isomerism, single-crystal X-ray diffraction is an invaluable tool for elucidating their absolute and relative configurations.

The crystal structure of a molecule reveals the spatial orientation of its constituent atoms, allowing for the direct visualization of its stereochemistry. Key parameters derived from crystallographic data, such as dihedral and torsion angles, define the conformation of the molecule and the relative positioning of its substituents.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides insight into how stereochemical features are assigned in this class of compounds. For instance, studies on chalcone (B49325) and other derivatives incorporating the substituted phenylpropanone framework offer a clear illustration of these principles.

Detailed Research Findings from Derivatives

Crystallographic studies on derivatives provide critical data on molecular conformation and the spatial relationship between different parts of the molecule.

For example, the crystal structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one , a related chalcone, confirms the E conformation of the olefinic double bond. researchgate.net The torsion angle C—C=C—C of -165.7(2)° is a definitive indicator of the trans arrangement around the double bond. researchgate.net Furthermore, the molecule is shown to be non-planar, with a significant dihedral angle of 48.92(11)° between the bromophenyl and fluorophenyl rings. researchgate.net This twisting is a key stereochemical feature of the molecule in its solid state.

In another example, the crystal structure of 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one reveals the relative stereochemistry of the two bromine atoms. nih.gov The Br1–C8–C7–Br2 torsion angle of 176.9(7)° indicates that the two bromine substituents are nearly anti-periplanar to each other. nih.gov The dihedral angle between the mean planes of the two benzene (B151609) rings is 5.7(5)°. nih.gov Such data is crucial for assigning the relative configuration at the two stereocenters.

The table below summarizes key crystallographic data for a derivative, illustrating the type of information obtained from X-ray diffraction studies.

| Compound | (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one researchgate.net |

| Formula | C15H10BrFO |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.6032 (7) |

| b (Å) | 5.9277 (6) |

| c (Å) | 27.600 (3) |

| β (°) | 93.183 (2) |

| Volume (ų) | 1242.0 (2) |

| Key Torsion Angle (°) | C6—C7=C8—C9: -165.7 (2) |

| Dihedral Angle (°) | Bromophenyl to Fluorophenyl ring: 48.92 (11) |

This data allows for the precise definition of the molecule's three-dimensional structure and, consequently, its stereochemistry. The assignment of stereochemical descriptors such as (R/S) for chiral centers or (E/Z) for double bonds is made possible through the known atomic coordinates provided by the crystal structure analysis.

The following table presents crystallographic data for another related derivative, highlighting the detailed structural parameters that can be obtained.

| Compound | 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one nih.gov |

| Formula | C15H10Br2F2O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7381 (13) |

| b (Å) | 9.909 (2) |

| c (Å) | 12.575 (3) |

| α (°) | 75.324 (3) |

| β (°) | 87.472 (3) |

| γ (°) | 82.300 (3) |

| Volume (ų) | 685.4 (3) |

| Key Torsion Angle (°) | Br1–C8–C7–Br2: 176.9 (7) |

| Dihedral Angle (°) | Between benzene rings: 5.7 (5) |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

Traditional synthetic routes to compounds like 1-(3-bromo-4-fluorophenyl)propan-2-one often rely on established methods such as Friedel-Crafts acylation. While effective, these methods can sometimes be limited by harsh conditions and the generation of significant waste. Future research is increasingly focused on developing more sophisticated and sustainable synthetic strategies.

Enantioselective Synthesis: A significant area of future development lies in the enantioselective synthesis of derivatives of this compound. Many biologically active molecules are chiral, and the ability to selectively synthesize one enantiomer is crucial. Future research could explore the use of chiral catalysts, such as those based on transition metals or organocatalysts, to achieve high enantiomeric excess in reactions involving this ketone or its precursors.

Solid-Phase Synthesis: The principles of solid-phase synthesis, which have revolutionized peptide and oligonucleotide synthesis, are increasingly being applied to the creation of small organic molecules. acs.orgmdpi.com Future investigations could develop solid-phase methodologies for the synthesis of this compound and its derivatives. This approach offers advantages in terms of purification, automation, and the potential for creating libraries of related compounds for screening purposes. A possible strategy could involve immobilizing a suitable aromatic precursor onto a solid support and then carrying out the necessary transformations, including bromination and acylation, in a stepwise manner.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for chemical synthesis, offering enhanced safety, scalability, and reaction control compared to traditional batch processes. rsc.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. For instance, Friedel-Crafts acylation reactions, which are often exothermic and require careful temperature management, can be performed with greater control in a flow reactor. This could lead to higher yields and purities, as well as a safer operational environment.

Photocatalysis: Visible-light photocatalysis has gained prominence as a mild and sustainable method for forging new chemical bonds. beilstein-journals.org Future research could explore photocatalytic approaches for the synthesis of this compound. This might involve the photocatalytic C-H functionalization of a simpler aromatic precursor, allowing for the direct introduction of the propan-2-one side chain under mild conditions, thus avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Enantioselective Synthesis | Access to specific stereoisomers for biological and chiral material applications. |

| Solid-Phase Synthesis | Simplified purification, potential for automation and library synthesis. acs.orgmdpi.com |

| Flow Chemistry | Improved safety, scalability, and reaction control, particularly for exothermic reactions. rsc.org |

| Photocatalysis | Mild reaction conditions, high selectivity, and sustainable energy source. beilstein-journals.org |

Advanced Spectroscopic Characterization Beyond Routine Methods

Standard spectroscopic techniques such as 1D NMR and basic mass spectrometry provide essential information for routine characterization. However, to gain a more profound understanding of the structure, conformation, and electronic properties of this compound, more advanced spectroscopic methods are required.

Two-Dimensional NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the unambiguous assignment of proton and carbon signals, especially in complex molecules. youtube.comsdsu.eduyoutube.com Future research should involve the comprehensive 2D NMR analysis of this compound.

COSY experiments would definitively establish the proton-proton coupling networks within the molecule, confirming the connectivity of the propan-2-one side chain.

HSQC would provide direct one-bond proton-carbon correlations, allowing for the precise assignment of each carbon atom that is bonded to a proton.

HMBC is crucial for identifying longer-range (two- and three-bond) proton-carbon correlations. This would be particularly valuable for confirming the attachment of the propan-2-one moiety to the aromatic ring and for assigning the quaternary carbons.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound with high accuracy. Beyond this, tandem mass spectrometry (MS/MS) experiments can provide detailed insights into the fragmentation pathways of the molecule. miamioh.edunih.gov By systematically analyzing the fragment ions, it is possible to deduce the connectivity of the molecule and understand its stability under ionization conditions. Future studies should focus on a detailed fragmentation analysis of this compound, which could aid in its identification in complex mixtures and provide a deeper understanding of its chemical bonds. The characteristic isotopic pattern of bromine would be a key feature in the mass spectrum.

| Spectroscopic Technique | Information Gained for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of molecular connectivity. youtube.comsdsu.eduyoutube.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of the elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways, aiding in structural confirmation and identification. miamioh.edunih.gov |

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and developing new applications. As an α-bromo ketone, this compound is susceptible to a variety of transformations, and future research should aim to elucidate the intricate details of these reactions.

Nucleophilic Substitution Reactions: The bromine atom alpha to the carbonyl group is a good leaving group, making the compound a substrate for various nucleophilic substitution reactions. Future mechanistic studies could investigate the kinetics and stereochemistry of these reactions with a range of nucleophiles. Understanding whether these reactions proceed through an S(_N)2 or other mechanisms is crucial for predicting and controlling the outcome of synthetic transformations.

Favorskii Rearrangement: α-Halo ketones are known to undergo the Favorskii rearrangement in the presence of a base, leading to the formation of carboxylic acid derivatives. acs.orgpurechemistry.orgnrochemistry.comwikipedia.org The mechanism of this rearrangement can be complex, and its course can be influenced by the structure of the starting material and the reaction conditions. Future research could investigate the propensity of this compound to undergo the Favorskii rearrangement and elucidate the structure of the resulting products. Such studies would provide valuable insights into the reactivity of this specific α-bromo ketone.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, this integrated approach can provide a much deeper level of understanding than either method could achieve alone.

Predicting Spectroscopic Properties: Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts with a high degree of accuracy. unipd.itresearchgate.net Future research should involve the use of DFT to calculate the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Comparing these predicted spectra with experimental data can aid in the definitive assignment of complex spectra and provide confidence in the structural elucidation. nih.govnih.gov

Modeling Reaction Mechanisms: Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. researchgate.netwhiterose.ac.ukresearchgate.netyoutube.compku.edu.cn Future work should focus on using DFT to model the key reactions of this compound, such as nucleophilic substitutions and the Favorskii rearrangement. These calculations can provide detailed energetic profiles of the reaction pathways, helping to explain observed reactivities and predict the feasibility of new transformations.

Synergistic Approach to Structural and Electronic Analysis: A combined experimental and computational approach can provide a comprehensive picture of the molecule's properties. For example, experimental spectroscopic data can be used to validate and refine computational models of the molecule's structure and electronic distribution. In turn, the computational models can provide insights into properties that are not directly accessible through experiment, such as molecular orbital energies and charge distributions. This integrated approach will be crucial for a holistic understanding of this compound and for guiding the design of future experiments and applications.

| Integrated Approach | Application to this compound |

| Computational NMR | Prediction of ¹H, ¹³C, and ¹⁹F NMR spectra to aid in experimental data assignment. unipd.itresearchgate.net |

| Mechanistic Modeling | DFT calculations to elucidate transition states and intermediates in key reactions. researchgate.netwhiterose.ac.ukresearchgate.netyoutube.compku.edu.cn |

| Synergistic Analysis | Combination of experimental and computational data for a comprehensive understanding of structural and electronic properties. nih.govnih.gov |

常见问题

Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-4-fluorophenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 3-bromo-4-fluorobenzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, bromination of 1-(4-fluorophenyl)propan-2-one using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) offers regioselective control . Key parameters include reaction temperature (60–80°C), solvent choice (e.g., CCl₄ for radical stability), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) confirms bond lengths (C-Br: ~1.89 Å) and dihedral angles between aromatic and ketone groups .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) due to Br/F ortho effects; ketone carbonyl at δ 205–210 ppm in ¹³C NMR .

- MS : Molecular ion peak at m/z 230/232 (Br isotope pattern) .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The bromine at the meta position acts as a weak electron-withdrawing group (inductive effect), slightly activating the aryl ring for electrophilic attacks. Conversely, the fluorine at para exerts strong electron-withdrawing effects (-I, -R), directing nucleophilic substitutions to the ortho position relative to Br . Computational studies (DFT) show a synergistic effect: Br increases electrophilicity at C-2, while F stabilizes transition states via resonance . Experimental validation involves competitive reactions with amines (e.g., aniline) under controlled pH.

Q. What strategies resolve contradictions in reported biological activities of analogs (e.g., cytotoxicity vs. enzyme inhibition)?

- Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. For example:

- Docking simulations : Compare binding modes with target proteins (e.g., CYP450 vs. tubulin).

- SAR studies : Synthesize derivatives with halogen repositioning and test in parallel assays .

Q. How can regioselectivity challenges in functionalizing the propan-2-one moiety be addressed?

- Methodological Answer :

- Protection/deprotection : Use silyl ethers (e.g., TMSCl) to shield the ketone during aryl bromination .

- Metal-mediated reactions : Pd-catalyzed cross-couplings (Suzuki-Miyaura) require inert conditions (Ar atmosphere, dry THF) to preserve the ketone .

- Grignard additions : Quench with NH₄Cl to avoid over-alkylation; monitor via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc) .

Data Analysis & Experimental Design

Q. What crystallographic software is recommended for analyzing this compound’s polymorphs?

- Methodological Answer : Use SHELXL for refinement (high-resolution data) and Mercury (CCDC) for packing analysis. For twinned crystals, SHELXD resolves phase problems via dual-space algorithms . Key metrics:

- R-factor: <5% for high-quality datasets.

- H-bond networks: Fluorine’s weak H-bond acceptor role (2.8–3.2 Å) stabilizes crystal lattices .

Q. How to design experiments validating the compound’s role as a kinase inhibitor?

- Methodological Answer :

- Kinase assays : Use ADP-Glo™ (luminescence-based) to measure IC₅₀ against recombinant kinases (e.g., EGFR, JAK2) .

- Cellular validation : Treat cancer lines (e.g., A549) and assess phosphorylation via Western blot (anti-pEGFR antibody).

- Control compounds : Compare with staurosporine (broad-spectrum inhibitor) and lapatinib (EGFR-specific) .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| C3 | Br | -I (weak) | Activates C2 for SE |

| C4 | F | -I, -R (strong) | Directs SNAr to C2 |

Table 2 : Biological Activity of Halogenated Propan-2-one Derivatives

| Compound | Target | Activity (IC₅₀/Ki) | Reference |

|---|---|---|---|

| 1-(3-Bromo-4-F-phenyl)propan-2-one | HeLa cells | 12 μM | |

| 1-(4-Bromo-3-F-phenyl)propan-2-one | CYP450 3A4 | 0.8 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。